3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid
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Description
Scientific Research Applications
- Pyrazolines, including B4, have demonstrated antibacterial properties in various studies . These compounds may inhibit bacterial growth and could be explored further for potential therapeutic applications.
- B4 and related pyrazolines have been investigated for their antifungal effects . Understanding their mechanisms of action could lead to novel antifungal agents.
- Researchers have explored pyrazolines for their antiparasitic activity . Investigating B4’s impact on parasites could contribute to the development of new treatments.
- Pyrazolines, including B4, have been associated with anti-inflammatory effects . These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation.
- Oxidative stress plays a role in various diseases. B4’s antioxidant potential could be valuable in counteracting reactive oxygen species (ROS) and protecting cells .
- B4’s impact on acetylcholinesterase (AchE) activity in the brain has been studied . AchE is crucial for normal nerve function, and understanding B4’s effects could have implications for neurotoxicity assessment.
Antibacterial Activity
Antifungal Potential
Antiparasitic Applications
Anti-Inflammatory Properties
Antioxidant Activity
Neurotoxicity Assessment
properties
IUPAC Name |
3-methyl-2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-13(2)17(22(26)27)23-21-19-18(15-11-7-8-12-16(15)28-19)24-20(25-21)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYQTZNDBKRINT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1OC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.